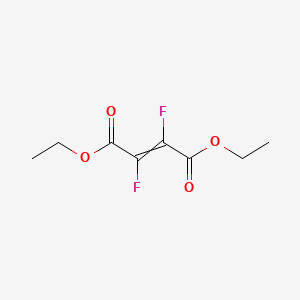

Diethyl 2,3-difluorobut-2-enedioate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10F2O4 |

|---|---|

Molecular Weight |

208.16 g/mol |

IUPAC Name |

diethyl 2,3-difluorobut-2-enedioate |

InChI |

InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |

InChI Key |

PBYMHUNMKVHXHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C(=O)OCC)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2,3 Difluorobut 2 Enedioate

Fluoroacetyl Carbene Dimerization for Diethyl 2,3-difluorobut-2-enedioate Formation

A key strategy for the formation of Diethyl 2,3-difluorobut-2-enedioate is the formal dimerization of fluoroacetyl carbene. acs.orgacs.org This reaction is often observed as a side product in carbene transfer reactions but can be optimized as a primary synthetic route. acs.orgwikipedia.org The process involves the generation of a highly reactive fluoroacetyl carbene intermediate, which then dimerizes to form the target alkene.

Precursor Synthesis and Activation for Carbene Generation

The generation of fluoroacetyl carbene is achieved through the use of a stable and easy-to-handle sulfonium (B1226848) salt precursor, which serves as a safer alternative to potentially unstable diazo compounds. acs.orgresearchgate.netacs.org

The synthesis of the carbene precursor, (2-ethoxy-1-fluoro-2-oxoethyl)(phenyl)(2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate (B81430), is a multi-step process starting from commercially available materials. acs.org The synthesis begins with the alkylation of thiophenol with ethyl chlorofluoroacetate. acs.org The resulting product is then oxidized using N-bromosuccinimide (NBS) to yield a sulfoxide. acs.orgresearchgate.net This intermediate undergoes aryl coupling with 1,2,3,4-tetramethylbenzene (B1201564) in the presence of triflic anhydride. The final step is an anion metathesis to produce the desired sulfonium tetrafluoroborate salt, which is a free-flowing, bench-stable solid. acs.orgacs.org

The synthesized (2-ethoxy-1-fluoro-2-oxoethyl)(phenyl)(2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate exists as a mixture of diastereomers. acs.orgacs.org The ratio of these diastereomers has been determined to be approximately 2.2:1. acs.orgacs.org This diastereomeric nature arises from the presence of a stereocenter at the carbon atom bearing the fluorine and the sulfur atom of the sulfonium group.

Catalytic Systems for Diethyl 2,3-difluorobut-2-enedioate Formation

The dimerization of the fluoroacetyl carbene generated from the sulfonium salt can be influenced by the presence of catalytic systems. Both metal-catalyzed and metal-free pathways have been investigated.

Earth-abundant metal catalysts, particularly copper(I) complexes, have been shown to be effective in promoting the transfer of fluoroacetyl carbene. nih.govacs.orgchemrxiv.org While the primary goal of these studies was often other carbene transfer reactions, the formation of Diethyl 2,3-difluorobut-2-enedioate as a dimerization product was consistently observed. acs.orgacs.org

Table 1: Optimization of the Doyle-Kirmse Reaction and Formation of Diethyl 2,3-difluorobut-2-enedioate

| Entry | Solvent | Catalyst | Base | Yield (3a/8/9e) (%) |

|---|---|---|---|---|

| 1 | 1,4-dioxane (B91453) | Fe(TPP)Cl | Cs₂CO₃ | 5/1/32 |

| 2 | Toluene | Fe(TPP)Cl | Cs₂CO₃ | 10/1/25 |

| 3 | MeCN | Fe(TPP)Cl | Cs₂CO₃ | 15/2/20 |

| 4 | DCM | Fe(TPP)Cl | Cs₂CO₃ | 25/5/15 |

| 13 | DCM | Cu(MeCN)₄BF₄ | DIPEA | 75/tr/5 |

Data sourced from Organic Letters. acs.org 3a refers to the Doyle-Kirmse product, 8 to a deallylated sulfide (B99878), and 9e to Diethyl 2,3-difluorobut-2-enedioate.

The data indicates that while copper catalysts can drive the desired carbene transfer reaction, the dimerization to form Diethyl 2,3-difluorobut-2-enedioate is a competing and significant pathway, especially with less efficient catalytic systems.

Interestingly, the formation of Diethyl 2,3-difluorobut-2-enedioate can also proceed in the absence of a metal catalyst. acs.org In control experiments for the Doyle-Kirmse reaction, a reaction without any metal catalyst still yielded the carbene dimerization product. acs.org This suggests that the sulfonium ylide, formed by the deprotonation of the sulfonium salt, can decompose to the free carbene, which then dimerizes. This metal-free pathway highlights the inherent reactivity of the carbene precursor to undergo dimerization.

Optimization of Reaction Parameters for Diethyl 2,3-difluorobut-2-enedioate Synthesis

The synthesis of Diethyl 2,3-difluorobut-2-enedioate is often achieved through the copper-catalyzed homodimerization of ethyl 2-bromo-2,2-difluoroacetate. The efficiency and yield of this transformation are highly dependent on the careful optimization of reaction parameters, including the choice of solvent, the nature of the base employed, and the compatibility of various functional groups on the starting material.

Solvent Effects on Dimerization Efficiency (e.g., Dichloromethane, 1,4-Dioxane)

The selection of an appropriate solvent is critical in modulating the reactivity and selectivity of the dimerization reaction. Aprotic solvents are commonly employed to facilitate the desired transformation while minimizing side reactions. The polarity and coordinating ability of the solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.

Research into related copper-catalyzed reactions has highlighted the efficacy of solvents like 1,4-dioxane. organic-chemistry.org In a study on a copper-catalyzed carbocyclization, 1,4-dioxane was found to be the optimal solvent, leading to high yields of the desired product. organic-chemistry.org Dichloromethane (DCM) is another aprotic solvent that has been shown to be effective in similar transformations, often providing a good balance of solubility and non-reactivity. figshare.com The choice between these solvents can impact the reaction rate and the final yield of Diethyl 2,3-difluorobut-2-enedioate. The following table summarizes the general effect of these solvents on related dimerization reactions.

Table 1: Effect of Solvents on Dimerization Efficiency

| Solvent | General Observations |

| Dichloromethane | Generally provides good solubility for reactants and is relatively inert under the reaction conditions. figshare.com |

| 1,4-Dioxane | Often used in copper-catalyzed reactions, it can coordinate with the catalyst and influence its reactivity, leading to improved yields in some cases. organic-chemistry.org |

Role of Stoichiometric and Catalytic Bases (e.g., Cesium Carbonate, Diisopropylethylamine)

The presence of a base is crucial for the deprotonation steps and to facilitate the catalytic cycle in the dimerization of ethyl 2-bromo-2,2-difluoroacetate. Both inorganic and organic bases have been explored, with their strength and steric hindrance playing a significant role in the reaction outcome.

Inorganic bases such as Cesium Carbonate (Cs₂CO₃) are often effective in promoting coupling reactions. In related copper-catalyzed cross-coupling reactions, potassium phosphate (B84403) (K₃PO₄) has been identified as an optimal base, suggesting that other inorganic bases like cesium carbonate could also be highly effective. organic-chemistry.org Organic bases, such as the sterically hindered Diisopropylethylamine (DIPEA), are also employed to prevent undesired side reactions. The choice of base can influence the reaction kinetics and the formation of byproducts.

Table 2: Role of Bases in Dimerization

| Base | Type | Key Characteristics |

| Cesium Carbonate | Inorganic | A strong, non-nucleophilic base often used in cross-coupling reactions to promote high yields. Its use is analogous to other effective inorganic bases like K₃PO₄. organic-chemistry.org |

| Diisopropylethylamine | Organic | A sterically hindered, non-nucleophilic amine base that can effectively scavenge protons without interfering with the catalytic center. |

Substrate Scope and Functional Group Compatibility in Dimerization

The robustness of a synthetic method is determined by its tolerance to a wide range of functional groups. For the dimerization of substituted ethyl 2-halo-2,2-difluoroacetates, it is essential to understand which functional groups can be present on the starting material without interfering with the reaction.

Studies on similar copper-catalyzed reactions involving ethyl bromodifluoroacetate have demonstrated good functional group compatibility. mdpi.com These reactions have been shown to tolerate a variety of substituents, which is a promising indicator for the substrate scope of the dimerization to form Diethyl 2,3-difluorobut-2-enedioate. However, highly reactive functional groups may require protection to prevent side reactions. The compatibility of the dimerization reaction with various functional groups is critical for its application in the synthesis of more complex molecules.

Emerging or Related Approaches for Difluorinated But-2-enedioate Frameworks (General)

Beyond the direct dimerization, other synthetic strategies are being explored to access difluorinated but-2-enedioate frameworks, including methods that allow for the selective synthesis of the (E)- and (Z)-isomers.

Synthesis of (E)- and (Z)-Isomers of Diethyl Difluorobutenedioates

The geometric isomers of Diethyl 2,3-difluorobut-2-enedioate, namely the (E)-isomer (Diethyl 2,3-difluorofumarate) and the (Z)-isomer (Diethyl 2,3-difluoromaleate), may exhibit different physical, chemical, and biological properties. Therefore, methods for their stereoselective synthesis are of significant interest.

The direct dimerization of ethyl 2-bromo-2,2-difluoroacetate often leads to a mixture of (E)- and (Z)-isomers. The separation of these isomers can be challenging. An alternative approach involves the photochemical isomerization of the thermodynamically more stable isomer to the less stable one. For instance, exposure of a mixture of isomers to UV light can lead to an equilibrium mixture with a different isomer ratio. nih.gov This technique has been successfully applied to other classes of alkenes and phosphaalkenes. nih.govnih.gov

Furthermore, stereoselective synthesis can sometimes be achieved by carefully selecting the reaction conditions or by employing specific catalysts or reagents that favor the formation of one isomer over the other. While specific examples for the stereoselective synthesis of Diethyl 2,3-difluorobut-2-enedioate are not extensively documented, principles from related stereoselective alkene syntheses can be applied.

Stereochemical Aspects of Diethyl 2,3 Difluorobut 2 Enedioate and Analogues

Isomerism of Diethyl 2,3-difluorobut-2-enedioate (E and Z Forms)

Diethyl 2,3-difluorobut-2-enedioate exists as two geometric isomers: the (E) and (Z) forms. These isomers arise from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents.

The (Z)-isomer , known as Diethyl 2,3-difluoromaleate, has the two fluorine atoms on the same side of the double bond, and similarly, the two ethyl ester groups are on the same side.

The (E)-isomer , referred to as Diethyl 2,3-difluorofumarate, has the fluorine atoms on opposite sides of the double bond. alfa-chemistry.comnih.gov

The stability and interconversion of these isomers are critical aspects of their chemistry. In analogous compounds, such as dimethyl 2,3-dibromofumarate, studies have shown that the initially formed trans (E) isomer can spontaneously convert to the more stable cis (Z) isomer over time, a process that can be accelerated by light. wikipedia.org For the diethyl homologue of this dibromo compound, the equilibrium mixture can contain a significant portion of the cis isomer. wikipedia.org This suggests that the E and Z isomers of Diethyl 2,3-difluorobut-2-enedioate may also be interconvertible and that their relative stability could be influenced by external conditions.

Interactive Table: Isomers of Diethyl 2,3-difluorobut-2-enedioate

| Isomer Name | Systematic Name | Geometry | Molecular Formula | Molecular Weight |

| Diethyl 2,3-difluoromaleate | diethyl (Z)-2,3-difluorobut-2-enedioate | Z-isomer (cis) | C₈H₁₀F₂O₄ | 208.16 g/mol |

| Diethyl 2,3-difluorofumarate | diethyl (E)-2,3-difluorobut-2-enedioate | E-isomer (trans) | C₈H₁₀F₂O₄ | 208.16 g/mol alfa-chemistry.comnih.gov |

Diastereoselective Control in Related Fluorinated Alkenyl Synthesis

The synthesis of fluorinated molecules with defined stereochemistry is a significant challenge in organic chemistry. biophysics.org Achieving diastereoselective control—the preferential formation of one diastereomer over others—is crucial for accessing specific isomers of compounds like Diethyl 2,3-difluorobut-2-enedioate and its analogues.

Research into the synthesis of related vicinal difluoro compounds, such as 2,3-difluorobutane-1,4-diols, provides insight into strategies for stereocontrol. researchgate.net A common approach involves a two-step sequence starting from an alkene:

Epoxidation: Creation of an epoxide ring from the double bond.

Nucleophilic Ring-Opening: The epoxide is opened by a fluoride (B91410) source, followed by a subsequent deoxyfluorination step to introduce the second fluorine atom. researchgate.net

The choice of reagents and reaction conditions in these steps is critical for controlling the stereochemical outcome. For instance, in the synthesis of 2,3-difluorobutan-1,4-diol diastereomers, the use of specific fluorinating agents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) for the epoxide opening was found to be highly selective, whereas the subsequent deoxyfluorination step could sometimes lead to the formation of the undesired diastereomer. researchgate.net

Furthermore, enzymatic approaches are emerging as powerful tools for the precise and selective synthesis of fluorinated compounds. huji.ac.il Flavin-dependent reductases, for example, can be used to control the stereochemistry at remote centers during the incorporation of fluorine, offering a pathway to highly enantiopure fluorinated molecules. huji.ac.il These principles of stereocontrol, developed for saturated and other related systems, form the basis for designing synthetic routes that can selectively target either the (E) or (Z) isomer of Diethyl 2,3-difluorobut-2-enedioate.

Spectroscopic Characterization for Isomer Assignment (e.g., ¹⁹F Nuclear Magnetic Resonance)

Distinguishing between the (E) and (Z) isomers of Diethyl 2,3-difluorobut-2-enedioate requires precise analytical techniques, with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high sensitivity, making it an ideal probe for structural elucidation. alfa-chemistry.comnih.gov

The chemical environment surrounding a fluorine nucleus strongly influences its resonance frequency, or chemical shift (δ), in an NMR spectrum. researchgate.net Key factors include:

Electronic Effects: Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift. alfa-chemistry.com

Spatial Proximity: The through-space interaction with other atoms or functional groups leads to different shielding effects for the E and Z isomers.

For vicinal difluoroalkenes, the relative orientation of the fluorine atoms results in distinct ¹⁹F chemical shifts for the E and Z isomers. In the saturated analogue, anti-2,3-difluorobutane-1,4-diol, the fluorine atoms exhibit a ¹⁹F NMR signal at approximately -199.1 ppm. huji.ac.il In contrast, the syn-diastereomer shows a signal at -204.4 ppm, demonstrating the sensitivity of the ¹⁹F chemical shift to the stereochemical arrangement. huji.ac.il

This principle is directly applicable to Diethyl 2,3-difluorobut-2-enedioate. The (E) and (Z) isomers are expected to show different ¹⁹F chemical shifts due to the different geometric relationship between the two fluorine atoms and between the fluorine atoms and the ester groups. Spin-spin coupling between the two non-equivalent fluorine atoms (²JFF) and coupling to the protons of the ethyl groups could provide further structural confirmation. wikipedia.orgnih.gov Therefore, ¹⁹F NMR serves as an indispensable tool for unambiguously assigning the stereochemistry of these fluorinated alkenes.

Synthetic Utility and Future Directions of Diethyl 2,3 Difluorobut 2 Enedioate Chemistry

Diethyl 2,3-difluorobut-2-enedioate as a Platform for Further Chemical Transformations

Diethyl 2,3-difluorobut-2-enedioate, a fluorinated derivative of diethyl fumarate (B1241708), presents a versatile scaffold for a variety of chemical transformations. Its electron-deficient double bond, flanked by two fluorine atoms and two ester groups, makes it a reactive substrate for nucleophilic and cycloaddition reactions. The presence of these functional groups in a compact molecule offers the potential for the synthesis of complex, highly functionalized, and stereochemically rich fluorinated compounds.

The reactivity of diethyl 2,3-difluorobut-2-enedioate is exemplified by its role as a formal dimerization product of fluoroacetyl carbene. nih.gov This connection highlights its potential as a precursor or a benchmark in reactions involving this reactive intermediate. The electron-withdrawing nature of the fluorine atoms and ester groups activates the double bond towards attack by nucleophiles and participation in various cycloaddition reactions.

For instance, analogous to the reactivity of similar fluorinated alkenes, diethyl 2,3-difluorobut-2-enedioate is a prime candidate for [3+2] cycloaddition reactions. Research on the related compound, diethyl (E)-2-fluoromaleate, has shown its successful participation in [3+2] cycloadditions with aromatic α-iminoesters and nitrones, leading to the formation of polysubstituted pyrroles and isoxazole (B147169) derivatives with excellent regio- and stereoselectivity. researchgate.netresearchgate.net This suggests that diethyl 2,3-difluorobut-2-enedioate could similarly react with 1,3-dipoles to generate a diverse range of five-membered heterocyclic rings containing two fluorine atoms, which are of significant interest in medicinal chemistry.

Furthermore, the double bond in diethyl 2,3-difluorobut-2-enedioate can be considered a dienophile for Diels-Alder reactions. wikipedia.orgsigmaaldrich.com The electron-deficient nature of this alkene would make it a suitable partner for electron-rich dienes in [4+2] cycloaddition reactions, providing access to six-membered rings with multiple stereocenters and fluorine substitution. The stereochemistry of the resulting cyclohexene (B86901) derivatives would be dictated by the well-established principles of the Diels-Alder reaction. youtube.com

Role of Fluoroacetyl Carbene Transfer in Doyle-Kirmse Rearrangements and Cyclopropanations

Fluoroacetyl carbene is a highly reactive intermediate that can be utilized in various carbon-carbon bond-forming reactions, including the Doyle-Kirmse rearrangement and cyclopropanation. researchgate.netwikipedia.org The Doyle-Kirmse reaction involves the reaction of a metal carbene with an allyl compound, resulting in a nih.govchemistryviews.org-sigmatropic rearrangement to form a homoallylic product. wikipedia.orgchemistryviews.org

Recent research has demonstrated the generation of ethyl fluoroacetyl carbene from a stable sulfonium (B1226848) salt, (2-ethoxy-1-fluoro-2-oxoethyl)(phenyl)(2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate (B81430), which serves as a safe alternative to the unstable 2-diazo-2-fluoroacetate. researchgate.net This carbene precursor, in the presence of copper or other earth-abundant metal catalysts, effectively participates in Doyle-Kirmse reactions with allylic sulfides. nih.govresearchgate.net Notably, in the optimization of these reactions, diethyl 2,3-difluorobut-2-enedioate was observed as a formal carbene dimerization byproduct, confirming the in situ generation of the fluoroacetyl carbene. nih.gov

The same fluoroacetyl carbene generated from the sulfonium salt has been successfully applied in cyclopropanation reactions with alkenes. researchgate.net Cyclopropanation, the addition of a carbene to a double bond to form a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org The use of a fluoroacetyl carbene source provides a direct route to monofluorinated cyclopropanes, which are valuable motifs in drug discovery. The reaction proceeds under mild conditions and offers a pathway to valuable fluorinated building blocks. researchgate.net

The table below summarizes the key aspects of fluoroacetyl carbene transfer in these reactions:

| Reaction | Carbene Source | Catalyst | Substrate | Product |

| Doyle-Kirmse Rearrangement | Fluoroacetyl Sulfonium Salt | Cu(MeCN)₄BF₄ | Allylic Sulfide (B99878) | Homoallylic Sulfide |

| Cyclopropanation | Fluoroacetyl Sulfonium Salt | Metal Catalyst | Alkene | Monofluorinated Cyclopropane |

Prospects for Novel Synthetic Methodologies Incorporating Diethyl 2,3-difluorobut-2-enedioate

The unique structural and electronic properties of diethyl 2,3-difluorobut-2-enedioate open up numerous possibilities for the development of novel synthetic methodologies. Its potential as a versatile building block can be further exploited in various synthetic contexts.

One promising area of future research is the exploration of its reactivity in asymmetric catalysis. The development of enantioselective cycloaddition reactions, such as [3+2] and Diels-Alder reactions, using chiral catalysts would provide access to optically active, highly functionalized fluorinated heterocycles and carbocycles. Given the importance of chirality in bioactive molecules, this would represent a significant advancement.

Furthermore, the vicinal difluoroalkene moiety could be a handle for further functionalization. For example, reductive defluorination or nucleophilic vinylic substitution could be explored to introduce other functional groups, leading to a wider range of derivatives. The ester functionalities also provide a site for modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation, expanding the accessible chemical space.

The application of diethyl 2,3-difluorobut-2-enedioate in multicomponent reactions is another exciting prospect. Designing one-pot procedures that combine the reactivity of the double bond and the ester groups could lead to the efficient synthesis of complex molecules from simple starting materials.

Finally, the investigation of its polymerization potential could lead to the development of novel fluorinated polymers with unique properties. The rigidity and polarity imparted by the difluorobutenedioate unit could influence the thermal and mechanical properties of the resulting materials.

Q & A

Q. What are the ecotoxicological implications of diethyl 2,3-difluorobut-2-enedioate in aquatic systems?

- Methodological Answer : Perform OECD 201/202 assays (algae/daphnia acute toxicity) to determine EC. For hydrolysis products (e.g., fluorinated carboxylic acids), use LC-MS/MS to track bioaccumulation in fish models (e.g., zebrafish embryos). Compare with regulatory thresholds (e.g., EPA TSCA) to assess environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.